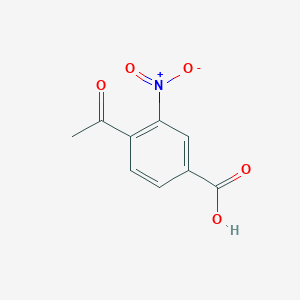

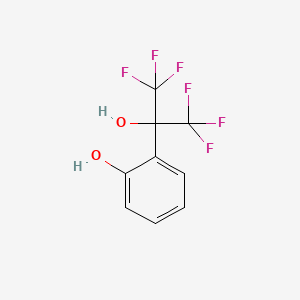

4-Acetyl-3-nitrobenzoic acid

Vue d'ensemble

Description

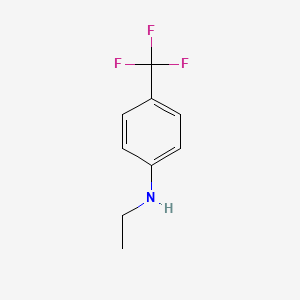

4-Acetyl-3-nitrobenzoic acid is a chemical compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds and reactions. It is likely to be an aromatic compound with acetyl and nitro functional groups attached to a benzoic acid core.

Synthesis Analysis

The synthesis of compounds related to 4-acetyl-3-nitrobenzoic acid can be achieved through the acetylation of alcohols or phenols. A novel 3-nitrobenzeneboronic acid has been found to catalyze the acetylation of a wide range of alcohols and phenols with acetic anhydride under solvent-free conditions at room temperature. This method provides good to excellent yields and is mild enough to preserve sensitive functional groups such as oximes .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-acetyl-3-nitrobenzoic acid, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed. The molecule crystallizes as hydrogen-bonded dimers with specific dihedral angles for the substituent groups. The carboxyl group has a dihedral angle of 5.0 degrees, the nitro group 45.0 degrees, and the acetylamino substituent 37.3 degrees with respect to the planar phenyl moiety. The crystal structure is stabilized by intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical behavior of 4-acetyl-3-nitrobenzoic acid can be partially understood by examining the reactions of related nitrobenzoic acids. The dissociation constants and conductivities of various nitrobenzoic acids have been studied in acetonitrile-water mixtures. The dissociation order observed is 2-nitrobenzoic acid > 3-nitrobenzoic acid > 4-nitrobenzoic acid > benzoic acid, which suggests that the position of the nitro group significantly affects the acid's dissociation and interaction with solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetyl-3-nitrobenzoic acid can be deduced from related compounds. Transition metal complexes based on a similar dibenzoic acid derivative exhibit high thermal stability, as demonstrated by thermogravimetric analysis. These compounds form mononuclear units that extend into two-dimensional structures through hydrogen bonds and π-π interactions . The solvent effects on the dissociation of nitrobenzoic acids indicate that solute-solvent interactions, intramolecular hydrogen bonding, resonance, and inductive effects play a role in the behavior of these compounds in solution .

Applications De Recherche Scientifique

Crystallography and Structural Analysis

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a molecule closely related to 4-Acetyl-3-nitrobenzoic acid, has been studied for its potential as an inhibitor for the influenza virus neuraminidase protein. It forms hydrogen-bonded dimers in its crystalline form, with specific dihedral angles for its substituent groups. This structural analysis contributes to understanding the interactions and potential applications in antiviral research (Jedrzejas et al., 1995).

Solubility and Solute Descriptor Studies

The solubility of compounds like 3-methyl-4-nitrobenzoic acid, similar to 4-Acetyl-3-nitrobenzoic acid, has been determined in various solvents. Abraham model solute descriptors were calculated to understand the compound's behavior in different solvents, providing insight into its physicochemical properties, which is essential for its application in various fields of scientific research (Acree et al., 2017).

Synthesis and Chemical Reactivity

Studies on the synthesis and reactivity of related nitrobenzoic acid compounds, like 3-Methyl-4-nitrobenzoic acid, provide insights into the chemical reactivity and potential pathways for synthesizing derivatives of 4-Acetyl-3-nitrobenzoic acid. Understanding these synthesis routes is crucial for applications in medicinal chemistry and material science (Cai & Shui, 2005).

Nanotechnology and Sensor Applications

Research on p-nitrobenzoic acid as a structure-directing agent in synthesizing WO3 nanoplates highlights the potential of nitrobenzoic acid derivatives, like 4-Acetyl-3-nitrobenzoic acid, in nanotechnology and sensor applications. These studies provide a foundation for exploring similar applications with 4-Acetyl-3-nitrobenzoic acid (Su et al., 2010).

Photoluminescence and Coordination Chemistry

Studies on luminescent lanthanide ion-based coordination polymers using nitrobenzoic acid ligands suggest potential applications of 4-Acetyl-3-nitrobenzoic acid in photoluminescence and coordination chemistry. This research contributes to the understanding of the electronic and optical properties of nitrobenzoic acid derivatives (de Bettencourt-Dias & Viswanathan, 2006)

Safety And Hazards

Propriétés

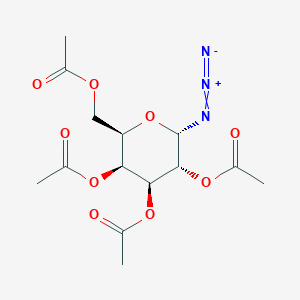

IUPAC Name |

4-acetyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCPXLLKEYHTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-3-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)